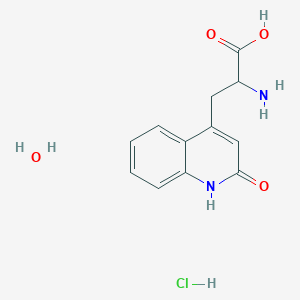

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate

Descripción general

Descripción

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate, also known as 3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine dihydrochloride dihydrate , is a chemical compound with the molecular formula C12H18Cl2N2O5 . It is an alanine derivative and has a molecular weight of 341.188 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an amino group and a propionic acid group .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Polymorphism in Quinolinic Acid Derivatives

Research into amino alcohol salts with quinaldinate, a structural analogue of the compound , has shown significant insights into hydrogen bonding and polymorphism. The study focused on three amino alcohols reacted with quinoline-2-carboxylic acid (quinaldinic acid) to yield salts. These compounds, characterized by X-ray structure analysis, revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, contributing to different polymorphic forms. This work underlines the complexity and versatility of interactions in quinolinic acid derivatives, suggesting potential for diverse scientific applications, such as material science and pharmaceuticals (Podjed & Modec, 2022).

Synthetic Pathways and Antiulcer Activity

The synthesis and biological evaluation of compounds structurally related to 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate have been extensively studied. For instance, the optical isomers of rebamipide, a compound with a similar quinolinone backbone, demonstrated that one isomer was significantly more potent as an antiulcer agent than the other. This suggests the critical role of stereochemistry in the pharmacological activity of these compounds. Such findings offer avenues for the development of more effective antiulcer medications through precise synthetic adjustments (Otsubo et al., 1991).

Antioxidant and Antibacterial Properties

Studies on phenolic esters and amides of quinoline-carboxylic acid derivatives have unveiled promising antioxidant and antibacterial activities. The research into these compounds, which share a core structure with this compound, indicates their potential in combating oxidative stress and bacterial infections. Such attributes could be harnessed in developing new therapeutic agents targeting a range of diseases where oxidative damage and bacterial infections are primary concerns (Shankerrao et al., 2013).

Synthesis of New Quinoline Derivatives

Research into the synthesis of new quinoline derivatives has demonstrated the versatility of quinoline as a scaffold for the development of novel compounds with potential biological activity. The studies include the creation of benzo[f]quinolines through three-component condensation, highlighting the synthetic utility of quinoline derivatives in organic chemistry. Such work lays the groundwork for the discovery of new drugs and materials based on the quinoline structure, similar to this compound (Kozlov & Basalaeva, 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with various biological systems in a similar manner to other alanine derivatives .

Biochemical Pathways

Amino acids and their derivatives have been known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

As an alanine derivative, it may share similar pharmacokinetic properties with other alanine derivatives .

Result of Action

As an alanine derivative, it may share similar effects with other alanine derivatives .

Action Environment

It is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In muscle and other tissues that degrade amino acids for fuel, amino groups are collected in the form of glutamate by transamination. Glutamate can then transfer its amino group through the action of alanine aminotransferase to pyruvate, a product of muscle glycolysis, forming alanine and α-ketoglutarate. The alanine is passed into the blood and transported to the liver. This reaction is reversed in the liver where the alanine is converted back to pyruvate by transamination. Depending on the body’s needs, the pyruvate can either be used to construct glucose through gluconeogenesis or it can be catabolized for energy through the citric acid cycle .

Cellular Effects

As an alanine derivative, it may influence various cellular processes, including protein synthesis, cell signaling pathways, and metabolic processes

Molecular Mechanism

As an alanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

As an alanine derivative, it may be involved in the glucose-alanine cycle, interacting with enzymes and cofactors in this pathway

Propiedades

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQZQONBUIXIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B2840527.png)

![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)